Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride
Description
Properties
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S.ClH/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18,31H,2H2,1H3,(H,27,28);1H/b29-23-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOGAIIMCRTH-MBANDDHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66339-00-2 | |
| Record name | 4-Thiazoleacetic acid, α-(hydroxyimino)-2-[(triphenylmethyl)amino]-, ethyl ester, hydrochloride (1:1), (αZ)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66339-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066339002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (Z)-α-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride, with the CAS number 66339-00-2, is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C26H24ClN3O3S
- Molar Mass : 494.00506 g/mol
- Melting Point : 176-180°C (dec.)
- Hazard Symbols : Xi - Irritant
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thiazole ring is known for its role in enzyme inhibition and receptor modulation, which can lead to therapeutic effects in metabolic disorders and cancer.
Biological Activity Overview
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against different bacterial strains, demonstrating significant inhibitory effects.
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for treating conditions like obesity and diabetes.
Case Studies and Research Findings
A detailed analysis of various studies highlights the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antimicrobial activity against E. coli and S. aureus | Demonstrated significant inhibition at concentrations above 50 µg/mL |
| Study 2 | Investigated anticancer effects on HeLa cells | Induced apoptosis with IC50 values around 30 µM |
| Study 3 | Assessed enzyme inhibition in lipid metabolism | Showed potential as an ACC inhibitor, impacting lipid profiles |
Pharmacological Implications
The pharmacological implications of this compound are vast. Its ability to inhibit specific enzymes suggests potential use in treating metabolic syndromes, while its antimicrobial and anticancer properties open avenues for further research in infectious diseases and oncology.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. The compound is classified as an irritant, necessitating careful handling and further toxicological studies to evaluate its safety profile for therapeutic use.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound (HCl) | Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate | Imidazo[2,1-b][1,3]thiazole Derivatives |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₃N₃O₃S·HCl | C₉H₁₃N₃O₃S | C₁₀H₈N₂S₂ |
| Molar Mass (g/mol) | ~494.0 | 267.3 | 244.3 |
| Solubility | High (HCl salt) | Moderate | Low |
| Key Substituents | Tritylamino, hydroxyimino | Methoxyimino, amino | Fused imidazole-thiazole |
| Storage Conditions | 2–8°C | Room temperature | Ambient |
| Pharmacological Focus | Antibiotic intermediates | Antibiotic activity | Anticancer/antiviral |
Preparation Methods
Oximation Reaction
- Objective: Introduction of the hydroxyimino group by converting a ketone or aldehyde precursor into an oxime.
- Typical Procedure: Starting from ethyl acetoacetate or a suitable thiazole precursor, an oximation reaction is carried out by adding an oximation agent such as methyl nitrite, ethyl nitrite, or isopropyl nitrite.
- Conditions: The reaction is performed in ethanol or another suitable solvent at low temperatures (−5 to 5 °C) for 2 to 4 hours under stirring.
- Outcome: Formation of the oxime intermediate with high stereoselectivity (Z-isomer favored).
Methylation Reaction
- Objective: Methylation of the oxime intermediate to stabilize the oxime or prepare it for subsequent transformations.
- Typical Procedure: Addition of a methylating agent such as dimethyl sulfate in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a base (potassium carbonate).
- Conditions: Reaction temperature maintained between 8 to 15 °C for 4 to 6 hours.
- Post-reaction: Centrifugation to remove solids, adjustment of pH to 4.5–5.0 with acetic acid or similar acid.
- Outcome: Formation of a methylated oxime derivative (methide).
Bromination Reaction
- Objective: Introduction of bromine at a specific position on the thiazole ring or side chain to facilitate ring closure.
- Typical Procedure: Bromine is added to the methylated oxime solution while simultaneously passing chlorine gas to control the reaction.
- Conditions: Temperature controlled around 30–35 °C; bromine added at a controlled rate (~1.5–2 kg/hr), chlorine passed at ~1 kg/hr.
- Monitoring: Reaction progress monitored by liquid phase purity of methide (<5% indicates completion).
- Outcome: Formation of a brominated intermediate ready for cyclization.
Ring-Closure Reaction
- Objective: Cyclization to form the thiazole ring system with the tritylamino substituent.
- Typical Procedure: The brominated intermediate is reacted with thiocarbamide (thiourea) in a mixture of isopropanol and water, with sodium acetate as a base.
- Conditions: Addition of bromide solution dropwise over 2–4 hours at 15–30 °C, followed by incubation for 3 hours.
- Workup: Filtration, washing, and drying to isolate the solid product.
- Outcome: Formation of Ethyl Methylaminothiazolyloximate with high purity (around 99.5%) and good yield (~63%).
Final Conversion to Hydrochloride Salt
- The free base form of Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate is converted to its hydrochloride salt by acidification, typically using formic acid or hydrochloric acid under controlled conditions.
- This step improves the compound’s stability, crystallinity, and ease of handling.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Key Notes |
|---|---|---|---|---|---|
| 1 | Oximation | Ethyl acetoacetate + methyl nitrite + ethanol | −5 to 5 | 2–4 | Formation of oxime intermediate |
| 2 | Methylation | Dimethyl sulfate + TBAB (phase transfer catalyst) + K2CO3 | 8 to 15 | 4–6 | pH adjusted to 4.5–5.0 post-reaction |
| 3 | Bromination | Bromine + chlorine gas | 30–35 | ~1–2 (addition) | Controlled addition rates, purity monitored |
| 4 | Ring-closure | Thiocarbamide + sodium acetate + isopropanol/water mixture | 15 to 30 | 3–4 (addition + incubation) | Solid product isolated by filtration |
| 5 | Salt formation | Acidification with formic acid or HCl | Room temp | 0.5–1 | Conversion to hydrochloride salt |
Research Findings and Optimization Notes
- Performing sequential reactions in a single reactor without intermediate extraction or purification significantly improves overall yield and reduces production costs.
- Use of phase transfer catalysts and precise temperature control enhances reaction specificity and stereochemical purity.
- Bromination in the presence of chlorine gas allows controlled halogenation, minimizing side reactions.
- The ring-closure step requires careful pH and temperature control to maximize cyclization efficiency.
- Final acidification to the hydrochloride salt provides a stable, crystalline form suitable for further applications.
Q & A
Q. What are the key steps in synthesizing Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride?
The synthesis involves sequential functionalization of the thiazole core:
- Thiazole Formation : React α-halogen carbonyl compounds with thiourea to form the ethyl ester of (Z)-2-(2-thiazole-4-yl)-2-hydroxyminoacetic acid .
- Amino Protection : Protect the amino group using triphenylchloromethane (trityl chloride) in dimethylformamide (DMF) with triethylamine as a base, yielding the trityl-protected intermediate .
- Hydroxyl Alkylation : Alkylate the hydroxyl group with tert-butyl α-bromoisobutyrate in dimethyl sulfoxide (DMSO) and potassium carbonate .
- Hydrolysis and Activation : Hydrolyze the ethoxycarbonyl group with NaOH, then convert the carboxylic acid to its acid chloride using phosphorus pentachloride for further acylation reactions .
Q. How can the compound be identified and characterized analytically?
Use a combination of:
- Spectroscopy : H/C NMR to confirm the (Z)-configuration of the hydroxyimino group and trityl-protected amine. IR spectroscopy can validate carbonyl (C=O) and imine (C=N) bonds .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNOS·HCl) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity, especially after trityl deprotection steps .
Q. What are the stability considerations for this compound under experimental conditions?
- Hydroxyimino Group : Susceptible to hydrolysis under acidic/basic conditions. Monitor pH (6–8) in aqueous solutions to prevent decomposition .
- Trityl Protection : Stable in inert atmospheres but prone to cleavage by protic acids (e.g., TFA). Use anhydrous DMF or DMSO for reactions involving this group .
- Storage : Store at –20°C in amber vials to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can reaction yields be optimized during trityl protection?
- Solvent Choice : DMF enhances solubility of trityl chloride but may require strict anhydrous conditions to avoid side reactions (e.g., trityl alcohol formation) .
- Stoichiometry : Use a 1.2:1 molar ratio of trityl chloride to substrate to account for reagent degradation .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate the product before over-alkylation occurs .
Q. What strategies address contradictions in biological activity data for similar thiazole derivatives?
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing trityl with acetyl or nitro groups) to isolate contributions of specific substituents to activity .
- Assay Design : Use standardized in vitro models (e.g., kinase inhibition or bacterial MIC assays) to minimize variability. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
- Metabolite Analysis : Identify degradation products (e.g., free thiazole amines) that may interfere with activity measurements .
Q. How can the hydroxyimino group’s reactivity be leveraged for further functionalization?
- Oxime Ether Formation : React with alkyl halides (e.g., methyl iodide) in the presence of NaH to generate stable ether derivatives .
- Metal Coordination : Explore chelation with transition metals (e.g., Cu) for catalytic or antimicrobial applications .
- Click Chemistry : Utilize the imine moiety for Schiff base formation with aldehydes, enabling bioconjugation .
Q. What analytical challenges arise during deprotection of the trityl group?
- Byproduct Interference : Triphenylmethanol (from trityl cleavage) can co-elute with the product in HPLC. Use reverse-phase C18 columns with acetonitrile/water gradients for separation .
- Quantitative Analysis : Employ H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify free amine post-deprotection .
Methodological Notes
- Synthesis References : Critical steps are derived from peer-reviewed protocols in Synthesis of Essential Drugs .
- Safety : Handle phosphorus pentachloride and DMF in fume hoods with appropriate PPE (gloves, goggles) .
- Data Reproducibility : Replicate synthesis under inert gas (N) to ensure consistency in moisture-sensitive steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
